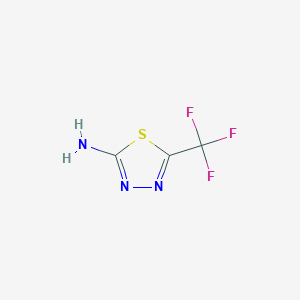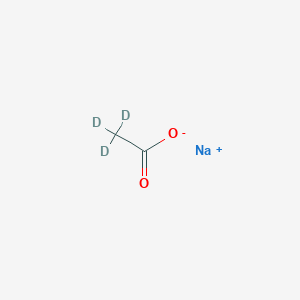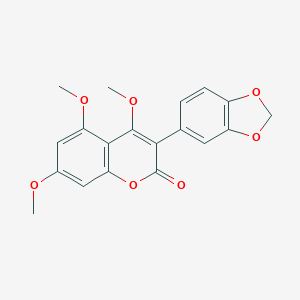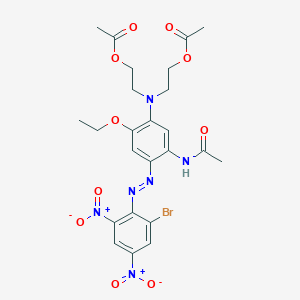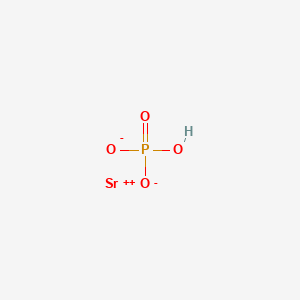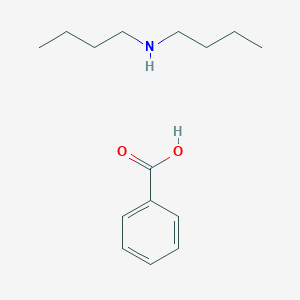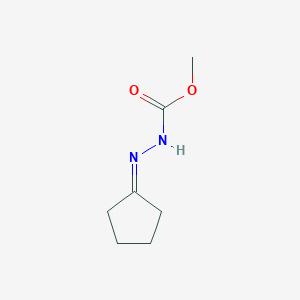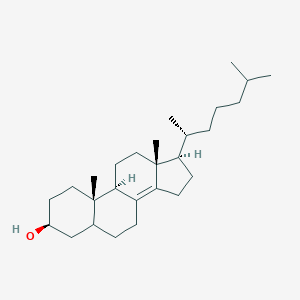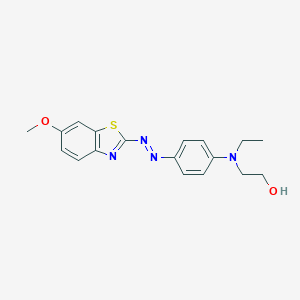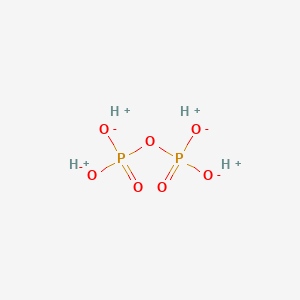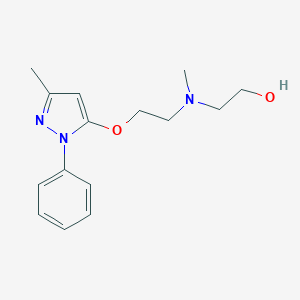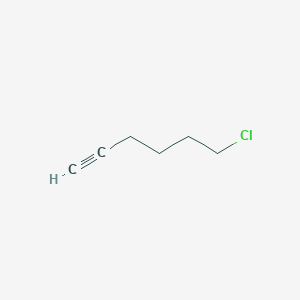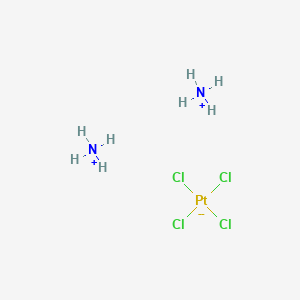
Tetracloroplatinato(II) de amonio
Descripción general
Descripción
Ammonium tetrachloroplatinate(II) is a chemical compound with the formula (NH4)2PtCl4. It is a salt comprising separate ammonium cations and square planar [PtCl4]2− anions . This compound is commonly used in various chemical processes and research applications due to its unique properties and reactivity.
Aplicaciones Científicas De Investigación
Ammonium tetrachloroplatinate(II) has a wide range of scientific research applications:
Chemistry: It is used as a precursor for the synthesis of various platinum compounds and catalysts.
Biology: It is used in the study of platinum-based drugs and their interactions with biological molecules.
Medicine: It is used in the development of platinum-based anticancer drugs.
Industry: It is used in the production of platinum-based catalysts for various industrial processes .
Métodos De Preparación
Ammonium tetrachloroplatinate(II) can be synthesized through several methods. One common synthetic route involves the reaction of platinum(II) chloride with ammonium chloride in an aqueous solution. The reaction is typically carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods often involve similar processes but on a larger scale, with additional purification steps to achieve high purity levels .
Análisis De Reacciones Químicas
Ammonium tetrachloroplatinate(II) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state platinum compounds.
Reduction: It can be reduced to form elemental platinum or lower oxidation state platinum compounds.
Substitution: It can undergo ligand substitution reactions where the chloride ligands are replaced by other ligands. Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride, and oxidizing agents like chlorine gas or nitric acid. .
Mecanismo De Acción
The mechanism of action of ammonium tetrachloroplatinate(II) involves its ability to form complexes with various ligands. These complexes can interact with biological molecules, such as DNA, leading to the formation of cross-links that inhibit DNA replication and transcription. This property is particularly useful in the development of platinum-based anticancer drugs .
Comparación Con Compuestos Similares
Ammonium tetrachloroplatinate(II) can be compared with other similar compounds, such as:
Ammonium hexachloroplatinate(IV): Contains platinum in a higher oxidation state and has different reactivity and applications.
Ammonium tetrachloropalladate(II): Contains palladium instead of platinum and has similar but distinct chemical properties and applications.
Potassium tetrachloroplatinate(II): Contains potassium cations instead of ammonium cations and has similar chemical properties but different solubility and reactivity
Ammonium tetrachloroplatinate(II) is unique due to its specific reactivity and applications in various fields, making it a valuable compound for scientific research and industrial processes.
Propiedades
IUPAC Name |
diazanium;tetrachloroplatinum(2-) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4ClH.2H3N.Pt/h4*1H;2*1H3;/q;;;;;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJIMNDWDOXTTBR-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[NH4+].[NH4+].Cl[Pt-2](Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl4H8N2Pt | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2049216 | |
| Record name | Ammonium tetrachloroplatinate(II) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2049216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dark ruby-red solid; Soluble in water; [Merck Index] Dark red odorless crystals; [Alfa Aesar MSDS] | |
| Record name | Ammonium platinous chloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20234 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
13820-41-2 | |
| Record name | Platinate(2-), tetrachloro-, ammonium (1:2), (SP-4-1)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ammonium tetrachloroplatinate(II) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2049216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diammonium tetrachloroplatinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.076 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIAMMONIUM TETRACHLOROPLATINATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z5NY20A9S2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


